N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C19H15Cl3N4OS and its molecular weight is 453.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.003215 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Thiourea derivatives, including compounds structurally related to N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea, have been synthesized and evaluated for various biological activities. The synthesis of new thiourea derivatives has been a focus of research due to their potential antibacterial and antifungal activities. For instance, Fathalla et al. (2005) reported on the synthesis of 2-thiouracil-5-sulphonamide derivatives showing significant antibacterial and antifungal effects, demonstrating the wide applicability of thiourea compounds in developing new antimicrobial agents (Fathalla, Awad, & Mohamed, 2005).
Characterization and Structural Analysis
The structural characterization of thiourea derivatives is essential for understanding their chemical properties and potential applications. Yusof et al. (2010) characterized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives using spectroscopic techniques, revealing detailed insights into their chemical structure and potential for further chemical modifications (Yusof, Jusoh, Khairul, & Yamin, 2010).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives have also been evaluated for their enzyme inhibition capabilities and potential use as chemical sensors. Rahman et al. (2021) investigated unsymmetrical thiourea derivatives as enzyme inhibitors and mercury sensors, highlighting their efficiency in biochemistry and environmental monitoring. These compounds exhibited significant anti-cholinesterase activity and moderate sensitivity in fluorescence studies for detecting mercury, underscoring the versatility of thiourea derivatives in scientific research (Rahman et al., 2021).
Anticancer and Antimicrobial Studies
The potential of thiourea derivatives in anticancer and antimicrobial applications has been extensively explored. Koca et al. (2013) synthesized acyl thiourea derivatives containing the pyrazole moiety and evaluated their anticancer activities, finding significant toxicity against various cancer cell lines. This research suggests that thiourea derivatives could be promising candidates for developing new anticancer therapies (Koca, Özgür, Coskun, & Tutar, 2013).
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N4OS/c1-11(27)12-3-2-4-15(7-12)23-19(28)24-18-17(22)10-26(25-18)9-13-5-6-14(20)8-16(13)21/h2-8,10H,9H2,1H3,(H2,23,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIBKFAHHHZVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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